molecular formula C23H27N3O3 B6531037 3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione CAS No. 946203-87-8

3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione

Cat. No.: B6531037
CAS No.: 946203-87-8
M. Wt: 393.5 g/mol
InChI Key: LYCAUSUMCWTKET-UHFFFAOYSA-N
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Description

The compound 3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-cyclopenta[d]pyrimidine-2,4-dione features a bicyclic cyclopenta[d]pyrimidine-2,4-dione core, a scaffold known for diverse pharmacological activities such as spasmolytic, hypoglycemic, and anti-inflammatory effects . Key structural elements include:

  • Cyclohexyl substituent at position 3, which enhances lipophilicity and may influence receptor binding .
  • 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl group at position 1, introducing a conformationally flexible indole-derived moiety. Indole derivatives are recognized for modulating biological targets like progesterone receptors and kinases .

Properties

IUPAC Name

3-cyclohexyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-21(24-14-13-16-7-4-5-11-19(16)24)15-25-20-12-6-10-18(20)22(28)26(23(25)29)17-8-2-1-3-9-17/h4-5,7,11,17H,1-3,6,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAUSUMCWTKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Cyclopenta[d]pyrimidine-2,4-diones

Compound Name Substituents Key Activities/Properties References
3-Cyclohexyl-6-phenyl-1-(p-tolyl)-pyrimidine-2,4-dione 3-Cyclohexyl, 6-phenyl, 1-(p-tolyl) Synthesized via Pd-catalyzed carbonylation; no explicit bioactivity reported .
7-Thio derivatives of cyclopenta[d]pyrimidine-dione 7-SR (R = alkyl/aryl) Antioxidant activity via Fe²⁺-dependent radical scavenging .
3-Benzyl-1-[(4-chlorophenyl)methyl]-thieno[2,3-d]pyrimidine-2,4-dione Thieno-pyrimidine core, 3-benzyl, 1-(4-chlorobenzyl) High lipophilicity (logP = 5.94); potential kinase inhibition .
Pyrrolo[3,2-d]pyrimidine analogs Pyrrolo-pyrimidine core with varied substituents (e.g., morpholine, CH₃) Antitubulin activity; water solubility influenced by substituents .

Substituent Effects on Activity

  • Core Modifications: Replacing cyclopenta[d]pyrimidine with thieno- or pyrrolo-pyrimidine alters electronic properties and binding affinity. For example, thieno-pyrimidines exhibit higher logP values (~5.94 vs. ~3.5 for pyrrolo analogs), impacting membrane permeability .
  • Position 1 Substituents : The 2-(2,3-dihydroindolyl)-2-oxoethyl group introduces conformational flexibility and hydrogen-bonding capacity, similar to indole-based kinase inhibitors (e.g., CHK2 inhibitors) .

Physicochemical Properties

Property Target Compound (Inferred) 3-Cyclohexyl-6-phenyl-1-(p-tolyl)-pyrimidine Thieno-pyrimidine
Molecular Weight ~450–500 g/mol 393.43 g/mol 422.93 g/mol
logP ~5–6 ~4.5 (estimated) 5.94
Hydrogen Bond Acceptors 4–5 4 4

Key Research Findings and Implications

Antioxidant Potential: The 2-oxoethylindolinyl group in the target compound may mimic the radical-scavenging effects of 7-thio derivatives, warranting in vitro antioxidant assays .

Kinase Inhibition : Structural similarity to indole-based CHK2 inhibitors (e.g., 3-hydroxyisothiazole-carboxamidines) suggests possible kinase-targeted activity .

Synthetic Accessibility : Pd-catalyzed carbonylation (used for cyclohexyl-pyrimidine-diones ) could be adapted for scalable synthesis.

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